![molecular formula C20H21N3O4 B5549775 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Oxadiazole derivatives are a focus of research due to their wide range of pharmacological activities. The interest in synthesizing new derivatives, including those with acetamide groups, stems from their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the conversion of aryl/aralkyl organic acids into esters, hydrazides, and subsequently 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols. These are then reacted with various acetamides to produce the target compounds. For example, 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized through a series of steps starting from aryl/aralkyl organic acids (Gul et al., 2017).

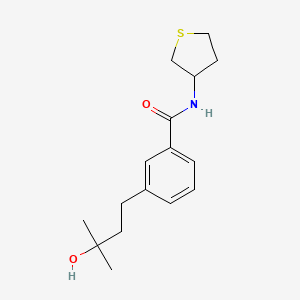

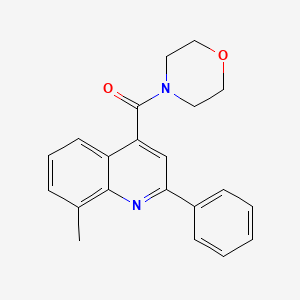

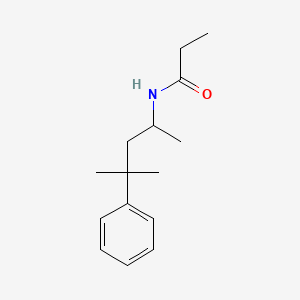

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. X-ray crystallography provides detailed insights into the arrangement of atoms within the molecules, revealing intramolecular and intermolecular interactions critical for understanding their chemical behavior (Chen et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazole derivatives involves interactions with nucleophiles and electrophiles, facilitated by the oxadiazole ring and substituent groups. These reactions are essential for further functionalization of the molecules and for understanding their mechanism of action in biological systems.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of 1,3,4-oxadiazole derivatives are influenced by their molecular structure and substituents. These properties are crucial for the compound's application in drug formulation and material science.

Chemical Properties Analysis

1,3,4-Oxadiazole derivatives exhibit a range of chemical properties, including antimicrobial and hemolytic activities. The presence of the oxadiazole ring and specific substituents like acetamides contribute to their biological activity, making them potential candidates for therapeutic applications (Gul et al., 2017).

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Analysis

A novel synthetic route has been developed to create 1,3,4-oxadiazole derivatives, demonstrating potent α-glucosidase inhibitory potential. This approach utilizes common raw materials to synthesize a library of compounds that may serve as promising drug leads, indicating the versatility of such structures in drug development (Iftikhar et al., 2019). Furthermore, the application of NMR studies on novel 1,3,4-oxadiazole derivatives containing benzimidazole moiety showcases the compound's detailed structural analysis, essential for understanding its chemical properties and potential interactions (Li Ying-jun, 2012).

Biological Screening and Pharmacological Potential

Several studies have explored the biological activities of 1,3,4-oxadiazole derivatives. For instance, antimicrobial evaluation and hemolytic activity studies of certain derivatives indicate significant activity against selected microbial species, highlighting the antimicrobial potential of such compounds (Gul et al., 2017). Additionally, the synthesis and characterization of derivatives have been explored for their potential as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX) inhibitors, further affirming their relevance in therapeutic applications (Rehman et al., 2013).

Anticancer and Antitumor Activities

The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against multiple cancer cell lines have been conducted, with some derivatives showing higher activities than reference drugs. This suggests the compound's significant potential in cancer treatment strategies (Ravinaik et al., 2021).

Propriétés

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-13-4-6-14(7-5-13)10-18(24)21-12-19-22-20(23-27-19)15-8-9-16(25-2)17(11-15)26-3/h4-9,11H,10,12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAJBGFLSFHOIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5549699.png)

![1-[(3,4-dimethoxyphenyl)acetyl]azepane](/img/structure/B5549709.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B5549751.png)

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)

![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)